molecular formula C16H12N4O6 B3020795 Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 866050-48-8

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3020795
CAS No.: 866050-48-8
M. Wt: 356.294
InChI Key: WIOWEACCYSXJDY-UHFFFAOYSA-N
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Description

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 3-nitrophenyl group at position 7 and an ethyl carboxylate at position 3. This scaffold is structurally analogous to pharmacologically active tetrahydropyrimidine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties .

Properties

IUPAC Name

ethyl 7-(3-nitrophenyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6/c1-2-26-15(22)10-7-11(8-4-3-5-9(6-8)20(24)25)17-13-12(10)14(21)19-16(23)18-13/h3-7H,2H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOWEACCYSXJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the nitrophenyl and ethyl ester groups.

  • Formation of the Pyrido[2,3-d]pyrimidine Core

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

      Intermediate: This step yields ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of nitro derivatives or further oxidation of the pyrimidine ring.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or catalytic hydrogenation.

      Conditions: Conducted under mild conditions to avoid over-reduction.

      Products: Reduction of the nitro group to an amino group, potentially altering the compound’s biological activity.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial growth mechanisms .

Anticancer Potential

Research has shown that compounds containing the pyrimidine core can possess anticancer properties. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it could interact with enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. Preliminary studies indicate that derivatives might inhibit enzymes like carbonic anhydrase or dihydrofolate reductase, which are critical in various biological processes .

Multicomponent Reactions

This compound can be synthesized through multicomponent reactions (MCRs), which are highly efficient for creating complex molecules in a single step. The Biginelli reaction is a notable method where aldehydes react with urea and ethyl acetoacetate under mild conditions to produce pyrimidine derivatives. This approach not only simplifies synthesis but also enhances yield and reduces waste .

Pharmacological Libraries

The compound serves as a valuable building block for the development of pharmacological libraries aimed at discovering new drugs. By modifying the nitro group or other substituents on the pyrimidine ring, researchers can create a diverse range of analogs for screening against various biological targets .

Case Study 1: Antibacterial Screening

A study conducted by researchers evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibitory effects at low concentrations compared to standard antibiotics. This suggests its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. These findings highlight its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may enhance binding affinity through π-π interactions or hydrogen bonding, while the pyrido[2,3-d]pyrimidine core can interact with active sites or allosteric sites of proteins, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Related Compounds

Compound Name Substituents Pharmacological Activity Reference
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 4-Nitrophenyl, thiophene, triazolo ring High antitumor activity (A-549, HepG-2)
Ethyl 2-thio-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives Arylpiperazinylalkyl groups (S- or N-substituted) Broad pharmacological activity
Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methoxyphenyl, acetyl, sulfanylidene Not explicitly reported
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Benzodioxol, sulfanylidene Not explicitly reported

Key Observations:

  • Nitrophenyl Position Matters: The compound in , bearing a 4-nitrophenyl group, exhibits potent antitumor activity against lung (A-549) and liver (HepG-2) cancer cell lines, outperforming cisplatin .
  • Heterocyclic Modifications : The triazolo ring in ’s compound enhances rigidity and may improve metabolic stability compared to the target compound’s simpler pyrido[2,3-d]pyrimidine core .

Pharmacological Potential

  • Antitumor Activity : Nitrophenyl-substituted pyrimidines (e.g., ) show IC50 values in the low micromolar range against cancer cell lines, suggesting that the target compound’s 3-nitrophenyl group may confer similar activity .
  • Target Selectivity : Arylpiperazinylalkyl derivatives () exhibit activity across multiple receptor types (e.g., serotonin, dopamine), indicating that substituent flexibility in the pyrido[2,3-d]pyrimidine scaffold can modulate target engagement .

Biological Activity

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

Compound 1 has the molecular formula C16H12N4O6C_{16}H_{12}N_{4}O_{6} and features a complex structure characterized by a pyrido-pyrimidine core. The presence of the nitrophenyl group is believed to contribute significantly to its biological properties.

In Vitro Studies

Numerous studies have evaluated the antitumor activity of compound 1 against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.

  • IC50 Values : The compound exhibited IC50 values ranging from 23.2 µM to 49.9 µM , indicating potent antiproliferative activity ( ).
  • Mechanism of Action : Flow cytometric analyses revealed that compound 1 induces apoptosis in MCF-7 cells, with a notable reduction in cell viability by 26.86% after treatment ( ). The compound was shown to cause cell cycle arrest at the G2/M phase and S phase ( ).

In Vivo Studies

In vivo studies further corroborated the antitumor efficacy of compound 1:

  • Tumor Growth Inhibition : Treatment with compound 1 resulted in a significant decrease in solid tumor mass by 26.6% compared to untreated controls ( ).
  • Hematological Parameters : Improvements were observed in hematological parameters such as hemoglobin and red blood cell counts in treated mice, suggesting a protective effect against chemotherapy-induced myelosuppression ( ).

Table of Biological Activity Findings

Study TypeCell LineIC50 (µM)Mechanism of ActionObservations
In VitroMCF-723.2Induces apoptosis26.86% reduction in cell viability
In VitroHepG-249.9Cell cycle arrest at G2/M and S phasesSignificant cytotoxicity
In VivoTumor ModelN/ATumor growth inhibitionDecrease in tumor mass by 26.6%
HematologicalMouse ModelN/AImprovement of RBC and hemoglobin levelsEnhanced recovery from myelosuppression

Case Studies

Several case studies have documented the effects of compound 1 on specific cancer types:

  • Breast Cancer : A study focused on MCF-7 cells highlighted the dual mechanism of action involving both apoptosis and necrosis ( ). The ability to induce apoptosis was confirmed through Annexin V/PI staining assays.
  • Liver Cancer : Compound 1 also showed promising results against HepG-2 cells with moderate activity, indicating its potential as a multi-targeted therapeutic agent ( ).

Q & A

Q. Table 1: Example Reaction Conditions

ComponentQuantity/ConcentrationRole
Thiourea derivative0.01 molNucleophile source
3-Nitrobenzaldehyde0.01 molElectrophilic partner
Sodium acetate1.5 gBase catalyst
Acetic acid/anhydride25 mL (1:1)Solvent/cyclization

Advanced: How can single-crystal X-ray diffraction resolve conformational ambiguities in pyrido[2,3-d]pyrimidine derivatives?

Single-crystal X-ray studies reveal puckering in the pyrimidine ring and dihedral angles between fused aromatic systems. For example:

  • The central pyrimidine ring in analogous compounds adopts a flattened boat conformation (deviation: 0.224 Å from plane) .
  • Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) highlight steric and electronic effects .
  • Refinement protocols : Hydrogen atoms are placed via riding models (C–H = 0.93–0.98 Å; Uiso = 1.2–1.5Ueq) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Methyl groups resonate at δ 1.2–1.5 ppm (<sup>1</sup>H) and δ 15–20 ppm (<sup>13</sup>C). Aromatic protons (3-nitrophenyl) appear as multiplets at δ 7.5–8.5 ppm .
  • IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm<sup>-1</sup>) and NO2 (1520–1350 cm<sup>-1</sup>) confirm functional groups .
  • HRMS : Exact mass calculations (e.g., m/z 236.148 for a related compound) validate molecular formulas .

Advanced: How do nitroaryl substituents influence the compound’s electronic structure and reactivity?

The 3-nitrophenyl group introduces strong electron-withdrawing effects:

  • Electrophilic substitution : The meta-nitro group directs further reactions to specific positions on the aromatic ring.
  • Redox activity : Nitro groups can undergo reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to form fused heterocycles .
  • Crystallographic effects : Nitro groups increase molecular density (e.g., 1.507 g/cm<sup>3</sup> in analogous crystals) .

Basic: What strategies mitigate contradictions in reported biological activity data for pyrido[2,3-d]pyrimidines?

  • Control experiments : Validate target engagement using enzyme inhibition assays (e.g., kinase profiling).
  • Solubility optimization : Use DMSO/PBS mixtures to prevent aggregation artifacts .
  • Structural analogs : Compare activity trends with substituent variations (e.g., trifluoromethyl vs. methoxy groups) .

Advanced: How can computational modeling predict intermolecular interactions in crystal packing?

  • Hirshfeld surface analysis : Quantifies C–H···O hydrogen bonds (e.g., bifurcated bonds in chains along the c-axis) .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to match experimental bond lengths (e.g., C–N = 1.34 Å vs. 1.35 Å observed) .

Basic: What safety protocols are essential when handling nitro-containing heterocycles?

  • Ventilation : Use fume hoods to avoid inhalation of nitroaryl vapors.
  • Protective equipment : Nitrile gloves and flame-resistant lab coats (per P210/P201 guidelines) .
  • Waste disposal : Neutralize nitro compounds with reducing agents before disposal .

Advanced: How can regioselective functionalization be achieved at the pyrido[2,3-d]pyrimidine core?

  • Directing groups : The 2,4-dioxo motif facilitates C–H activation at C7 using Pd(OAc)2/ligand systems .
  • Cross-coupling : Suzuki-Miyaura reactions at C5 (ester group) require protection of the carbonyl .

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